D-(1-(13)C)glucitol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

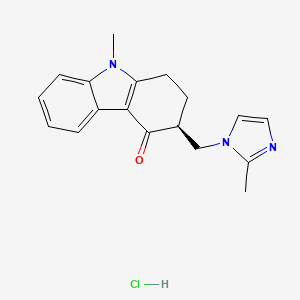

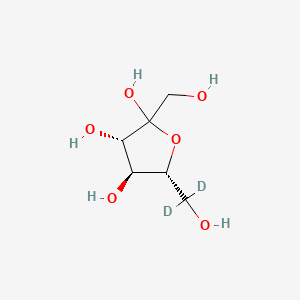

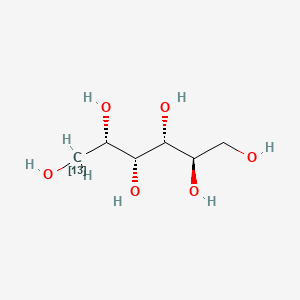

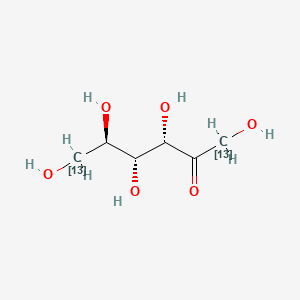

D-(1-(13)C)glucitol, also known as D-Sorbitol-1-13C or 13C Labeled D-sorbitol, is a stable isotope-labeled compound . It is a glucitol in which the carbon at position 1 is the 13C isotope . It is a sugar alcohol that is used as a sweetener or humectant .

Molecular Structure Analysis

The molecular formula of this compound is C5 [13C]H14O6 . The InChI string isInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1/t3-,4+,5+,6+/m0 . The SMILES string is OCC@HC@@HC@HC@@H[13CH2]O . Physical and Chemical Properties Analysis

This compound is a solid substance . The optical activity is [α]25/D +101°, c = 0.5 in acidified ammonium molybdate . The melting point is 98-100 °C (lit.) .Scientific Research Applications

Diabetes Diagnosis and Monitoring :

- A simple method for determining 1,5-anhydro-D-glucitol in plasma using pyranose oxidase was developed, which is relevant for diagnosing diabetes mellitus (Yabuuchi et al., 1989).

- The urinary excretion of 1,5-anhydro-D-glucitol accompanying glucose excretion in diabetic patients was studied, indicating its potential as a biomarker for diabetes (Akanuma et al., 1988).

Glucitol in Biological Structures and Processes :

- Research on the biosynthesis of bacterial cellulose from glucose specifically deuterated at C-6 was conducted, which involved the conversion of the material into glucitol hexaacetate and analyzed by NMR and mass spectrometry (Gagnaire & Taravel, 1975).

Cellular Transport and Mechanisms :

- The transport of 1,5-anhydro-D-glucitol into human polymorphonuclear leukocytes was investigated, suggesting involvement in cellular transport systems (Okuno et al., 1992).

- A study on the Na(+)-dependent uptake of 1,5-anhydro-D-glucitol in kidney epithelial cells indicated its mediation by the Na+/D-glucose cotransport system (Saito et al., 1996).

Potential Therapeutic Applications :

- An enzyme sensor for measurement of 1,5-anhydro-D-glucitol utilizing a novel marine bacterial glucose dehydrogenase was constructed, indicating its potential application in diabetes management (Sode et al., 1994).

Crystallography and Chemical Analysis :

- The determination of the crystal structure of the A form of D-glucitol by neutron and X-ray diffraction was performed, contributing to the understanding of its molecular structure (Park et al., 1971).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

D-Glucitol-1-13C plays a role in several biochemical reactions. It is involved in the catabolic pathway of D-glucitol (sorbitol) in Bacillus subtilis Marburg 168M . This pathway includes a transport step catalyzed by a D-glucitol permease, an oxidation step of the intracellular D-glucitol catalyzed by a D-glucitol dehydrogenase, generating intracellular fructose .

Cellular Effects

It is known that glucose-like metabolites, such as D-Glucitol-1-13C, can have significant effects on cellular function . For instance, it has been suggested that D-Glucitol-1-13C can inhibit the cellular entry of SARS-CoV-2 .

Molecular Mechanism

The molecular mechanism of D-Glucitol-1-13C involves its interaction with various biomolecules. For instance, it has been shown to interact with the S2 subunit HR1 domain of the SARS-CoV-2 spike protein at the V952 and N955 sites . This interaction inhibits the formation of the S2 subunit 6-HB, affecting the virus-cell membrane fusion process and inhibiting the entry of the virus into the host cell .

Temporal Effects in Laboratory Settings

It is known that D-Glucitol-1-13C is structurally stable and does not undergo significant degradation over time .

Dosage Effects in Animal Models

It has been shown that supplementation of a similar compound, 1,5-AG, can significantly inhibit SARS-CoV-2 infection in diabetic mice .

Metabolic Pathways

D-Glucitol-1-13C is involved in the catabolic pathway of D-glucitol (sorbitol) in Bacillus subtilis Marburg 168M . This pathway includes a transport step catalyzed by a D-glucitol permease, an oxidation step of the intracellular D-glucitol catalyzed by a D-glucitol dehydrogenase, generating intracellular fructose .

Transport and Distribution

It is known that 1,5-AG, a structurally similar compound, can be transported freely into and out of cells due to a concentration gradient .

Properties

IUPAC Name |

(2R,3R,4R,5S)-(613C)hexane-1,2,3,4,5,6-hexol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1/t3-,4+,5+,6+/m0 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-AVUGZHLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746574 |

Source

|

| Record name | D-(1-~13~C)Glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132144-93-5 |

Source

|

| Record name | D-(1-~13~C)Glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Des[2-(2-thienylmethyl)] Eprosartan-2-carboxylic Acid-13C3](/img/structure/B583630.png)

![2,3,4,5-Tetrahydro-1H-1,3A,6-triazacyclohepta[DE]naphthalene](/img/structure/B583636.png)